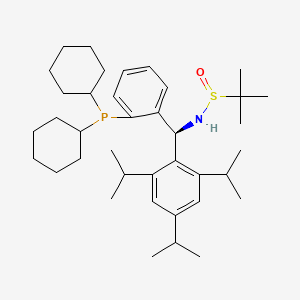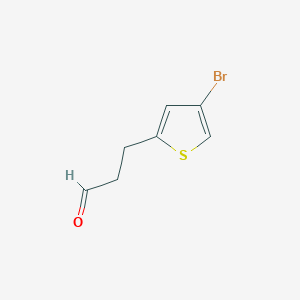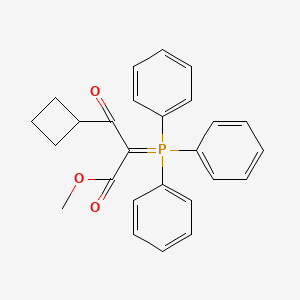
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-l5-phosphaneylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound with the molecular formula C26H25O3P and a molecular weight of 416.46 g/mol . This compound is notable for its unique structure, which includes a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar purposes.
Methyl 3-cyclobutyl-3-oxopropanoate: Shares the cyclobutyl and keto functionalities but lacks the triphenylphosphanylidene moiety.
Uniqueness
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to its combination of a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. This structure provides distinct reactivity and applications compared to other Wittig reagents.
Properties
Molecular Formula |
C26H25O3P |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C26H25O3P/c1-29-26(28)25(24(27)20-12-11-13-20)30(21-14-5-2-6-15-21,22-16-7-3-8-17-22)23-18-9-4-10-19-23/h2-10,14-20H,11-13H2,1H3 |
InChI Key |
JPRAQSRPVZNRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



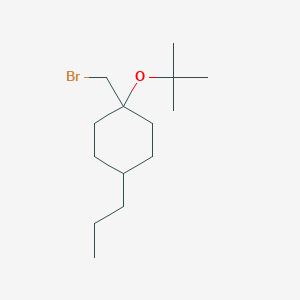



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
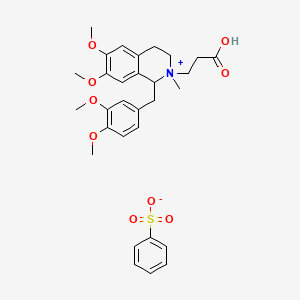
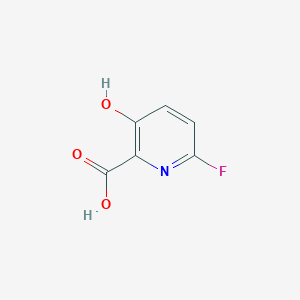


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
